molecular formula C9H14ClNO2S2 B3009918 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride CAS No. 2097936-67-7

7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride

Cat. No. B3009918
CAS RN: 2097936-67-7
M. Wt: 267.79
InChI Key: GEHYKMLXPHRBKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives typically involves modifications of known methods to introduce various functional groups onto the thiophene ring. For instance, the paper on the synthesis and crystal structure of a thieno-[3,2-b]benzothiazine derivative describes the formation of an intramolecular hydrogen bond in the molecule, which could be a relevant consideration in the synthesis of 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their chemical and biological properties. The X-ray crystal structure analysis of a related compound shows that the thiophene ring can adopt a co-planar conformation, which is stabilized by intramolecular hydrogen bonding . This information suggests that this compound may also exhibit specific conformational features that could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including nitration, bromination, acetylation, and nucleophilic displacement, often yielding substituted compounds at the 2-position of the thiophene ring . The reactivity of the this compound could be inferred from these reactions, suggesting that it may also be amenable to functional group modifications through similar chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related thiophene compounds can provide some context. For example, the presence of intramolecular hydrogen bonds can affect the compound's solubility and stability . Additionally, the introduction of different substituents on the thiophene ring can significantly alter the compound's electronic properties and reactivity . These insights can be used to hypothesize the properties of the compound , although experimental data would be required for confirmation.

Scientific Research Applications

  • Facile Synthesis and Characterization :

    • "7-(Thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine" was synthesized via a one-pot double condensation reaction. This compound shows the potential for facile synthesis and structural versatility, indicating its use in developing new chemical entities (Ahumada et al., 2016).
  • Diversity in Chemical Library Generation :

    • Research on "3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride" demonstrates its utility in generating a diverse library of compounds through various alkylation and ring closure reactions. This highlights its role in expanding chemical libraries for potential pharmaceutical applications (Roman, 2013).
  • Potential in Antimycobacterial Agents :

    • A study on "2-(Thiophen-2-yl)dihydroquinolines" reveals their synthesis and potential as inhibitors of Mycobacterium tuberculosis, indicating a pathway for developing new antitubercular agents (Marvadi et al., 2019).
  • Anticancer Agent Development :

    • Research on "7-(5-((substituted - amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues" shows potential for anticancer applications. These compounds have shown promising results against human breast cancer cell lines, suggesting their utility in cancer treatment (Chitti et al., 2021).
  • Optoelectronic Properties :

    • A study on "thiophene 1,1-dioxides" explores the tuning of their optoelectronic properties, which could have applications in materials science and electronic device fabrication (Tsai et al., 2013).
  • Antiviral Evaluations :

    • Research involving "[3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone" and its derivatives highlights their potential in antiviral evaluations, indicating a role in developing new antiviral drugs (Sayed & Ali, 2007).

Safety and Hazards

The safety and hazards of thiophene-based compounds can vary greatly depending on the specific compound. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for detailed information .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research directions could involve the synthesis of new thiophene derivatives and the exploration of their potential biological activities.

properties

IUPAC Name

7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2.ClH/c11-14(12)7-5-10-4-3-9(14)8-2-1-6-13-8;/h1-2,6,9-10H,3-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHYKMLXPHRBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCS(=O)(=O)C1C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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